2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride
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Overview
Description
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride
- 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid hydrochloride
- 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
Uniqueness
2-(1-Amino-4,4-dimethylcyclohexyl)acetic acid hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-(1-amino-4,4-dimethylcyclohexyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)3-5-10(11,6-4-9)7-8(12)13;/h3-7,11H2,1-2H3,(H,12,13);1H |
InChI Key |
HGBLXIXFIXUAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)O)N)C.Cl |
Origin of Product |
United States |
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